Kdm4D-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KDM4D-IN-1 ist ein neuartiger Inhibitor der Histon-Lysin-Demethylase 4D (KDM4D), einem Mitglied der KDM4-Familie von Demethylasen. Diese Enzyme spielen eine entscheidende Rolle bei der Regulierung der Genexpression, indem sie Methylgruppen von bestimmten Lysinresten auf Histonproteinen entfernen. This compound hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Epigenetik und Krebstherapie .

Wirkmechanismus

Target of Action

Kdm4D-IN-1 is a novel inhibitor of the histone lysine demethylase 4D (KDM4D) . KDM4D is part of the KDM4 subfamily of histone demethylases, which are epigenetic regulators that control chromatin structure and gene expression . KDM4D, like other members of the KDM4 family, mainly catalyzes the removal of methyl marks from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), thereby regulating chromatin structure and gene expression .

Mode of Action

This compound interacts with KDM4D, inhibiting its demethylase activity . This inhibition prevents KDM4D from removing methyl marks from H3K9 and H3K36, which can lead to changes in chromatin structure and gene expression .

Biochemical Pathways

The inhibition of KDM4D by this compound affects various biochemical pathways. KDM4D is known to serve as a coactivator of several transcription factors, including β-catenin, HIF1α, SP-1, STAT3, and IRF1 . By inhibiting KDM4D, this compound can potentially affect the activity of these transcription factors and the biochemical pathways they regulate .

Result of Action

The inhibition of KDM4D by this compound can lead to various molecular and cellular effects. For instance, KDM4D has been implicated in promoting the progression of colorectal cancer and immune escape . Therefore, inhibiting KDM4D with this compound could potentially suppress these processes .

Biochemische Analyse

Biochemical Properties

Kdm4D-IN-1 interacts with the KDM4D enzyme, inhibiting its ability to demethylate histones H3K9 and H3K36 . This interaction alters the epigenetic landscape, affecting chromatin structure and gene expression .

Cellular Effects

This compound has been shown to suppress renal cancer progression and angiogenesis through JAG1 signaling . It influences cell function by interacting with genes related to vessel morphogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the KDM4D enzyme . This inhibition prevents the demethylation of histones H3K9 and H3K36, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone demethylation, where it interacts with the KDM4D enzyme

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von KDM4D-IN-1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der spezifische Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren. Der allgemeine Ansatz beinhaltet die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien, um die gewünschten chemischen Transformationen zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die für die Forschungsnutzung erforderlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: KDM4D-IN-1 unterliegt hauptsächlich Substitutionsreaktionen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden, um seine chemischen Eigenschaften zu verändern. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren sowie verschiedene Säuren und Basen, um die gewünschten Transformationen zu ermöglichen. Die Reaktionsbedingungen, wie Temperatur und Druck, werden sorgfältig gesteuert, um optimale Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Diese Produkte sind in der Regel Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen, die ihre Aktivität oder Selektivität verbessern .

Wissenschaftliche Forschungsanwendungen

KDM4D-IN-1 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Epigenetik, Krebsbiologie und Wirkstoffforschung. Es wird verwendet, um die Rolle von KDM4D bei der Genregulation und seine Auswirkungen auf verschiedene zelluläre Prozesse zu untersuchen. In der Krebsforschung wird this compound hinsichtlich seines Potenzials untersucht, das Tumorwachstum und die -progression durch die gezielte Hemmung der Demethylase-Aktivität von KDM4D zu hemmen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Demethylase-Aktivität von KDM4D hemmt. Diese Hemmung verhindert die Entfernung von Methylgruppen von bestimmten Lysinresten auf Histonproteinen, was zu Veränderungen in der Chromatinstruktur und der Genexpression führt. Die molekularen Zielstrukturen von this compound umfassen Histon H3 Lysin 9 (H3K9) und Histon H3 Lysin 36 (H3K36), die wichtige Regulatoren der Genrepression und -aktivierung sind .

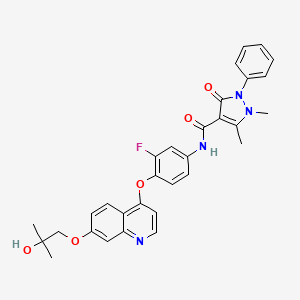

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- TACH101: Ein potenter niedermolekularer Inhibitor von KDM4, der sich derzeit in klinischen Studien für fortgeschrittene und metastasierte Krebserkrankungen befindet .

- KDM5A-IN-1: Ein Inhibitor der KDM5-Familie von Demethylasen, der in der Krebsforschung eingesetzt wird .

- ML324: Ein spezifischer Inhibitor der Jumonji-Histon-Demethylase, der zur Untersuchung der epigenetischen Regulation verwendet wird .

Einzigartigkeit von KDM4D-IN-1: this compound ist einzigartig in seiner hohen Selektivität für KDM4D, mit minimaler Aktivität gegen andere Demethylasen. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von KDM4D in verschiedenen biologischen Prozessen zu untersuchen und gezielte Therapien für Krankheiten zu entwickeln, die mit einer abweichenden KDM4D-Aktivität verbunden sind .

Eigenschaften

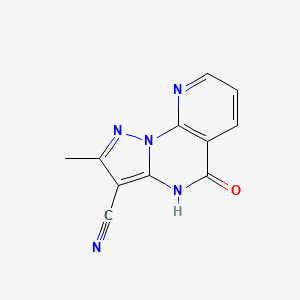

IUPAC Name |

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSAIIBSBCBTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)